molecular formula C7H5ClN2O2 B11910541 7-Chloro-4-methoxyfuro[2,3-d]pyridazine

7-Chloro-4-methoxyfuro[2,3-d]pyridazine

Cat. No.: B11910541
M. Wt: 184.58 g/mol
InChI Key: ZVOTZQWJZQMQDT-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxyfuro[2,3-d]pyridazine is a heterocyclic compound with the molecular formula C7H5ClN2O2 and a molecular weight of 184.58 g/mol . This compound is characterized by the presence of a furo[2,3-d]pyridazine core structure, which is substituted with a chlorine atom at the 7th position and a methoxy group at the 4th position. It is used primarily in pharmaceutical research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methoxyfuro[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-nitropyridine with methoxyacetylene in the presence of a base, followed by cyclization to form the furo[2,3-d]pyridazine ring . The reaction conditions often require an inert atmosphere and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methoxyfuro[2,3-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 7-amino-4-methoxyfuro[2,3-d]pyridazine .

Scientific Research Applications

7-Chloro-4-methoxyfuro[2,3-d]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-4-methoxyfuro[2,3-d]pyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a furo ring.

    7-Chloro-4-methoxyquinoline: Similar substitution pattern but with a quinoline ring.

    7-Chloro-4-methoxybenzofuran: Similar substitution pattern but with a benzofuran ring.

Uniqueness

7-Chloro-4-methoxyfuro[2,3-d]pyridazine is unique due to its specific furo[2,3-d]pyridazine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H5ClN2O2

Molecular Weight

184.58 g/mol

IUPAC Name

7-chloro-4-methoxyfuro[2,3-d]pyridazine

InChI

InChI=1S/C7H5ClN2O2/c1-11-7-4-2-3-12-5(4)6(8)9-10-7/h2-3H,1H3

InChI Key

ZVOTZQWJZQMQDT-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C2=C1C=CO2)Cl

Origin of Product

United States

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